[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate
Description
This compound is a highly acetylated chlorinated disaccharide derivative with a complex stereochemical arrangement. Its structure consists of two oxane (pyranose) rings connected via a glycosidic linkage. The parent disaccharide backbone is extensively substituted with acetyl groups (OAc) at positions 3, 4, 5, and the methyl group, while the 6-position of the second oxane ring bears a chlorine atom.
Properties
Molecular Formula |
C26H35ClO17 |
|---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35ClO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
InChI Key |
NOGJOKKDKVDMSP-VRECAULFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Starting Materials: Polyhydroxylated sugar precursors, such as glucose or related monosaccharides.
- Acetylation: Introduction of acetyl groups to hydroxyl functionalities using acetic anhydride in the presence of a base catalyst like pyridine.
- Glycosylation: Formation of the glycosidic bond between two sugar moieties, often via activation of a glycosyl donor (e.g., a halogenated sugar derivative) and coupling with a glycosyl acceptor.
- Halogenation: Introduction of the chloro substituent at the 6-position of the oxane ring, usually by halogen substitution reactions on a suitable intermediate.
Detailed Synthetic Steps
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Protection and Acetylation of Sugar Hydroxyls | Acetic anhydride, pyridine, anhydrous conditions, room temperature to mild heating | Converts hydroxyl groups to acetyl esters, preventing unwanted side reactions |
| 2 | Formation of Glycosyl Donor | Halogenation at C-6 (e.g., using thionyl chloride or phosphorus oxychloride) | Generates 6-chloro sugar derivative, key for subsequent coupling |
| 3 | Glycosylation (Coupling) | Lewis acid catalyst (e.g., BF3·Et2O), solvent like dichloromethane, low temperature | Links the two sugar units via an oxygen bridge, forming the disaccharide structure |
| 4 | Final Acetylation and Purification | Excess acetic anhydride, pyridine, followed by recrystallization or chromatography | Ensures full acetylation and removal of impurities |
Industrial Scale Considerations
- Large-scale synthesis employs continuous flow reactors to maintain strict anhydrous conditions and precise temperature control.
- Catalysts and reagents are optimized for yield and selectivity.
- Purification steps include recrystallization and chromatographic techniques to obtain high-purity product suitable for research or application.
Reaction Mechanisms and Chemical Behavior
- Acetylation: Nucleophilic attack of hydroxyl oxygen on acetic anhydride, catalyzed by pyridine, forming acetyl esters.
- Halogenation: Substitution of hydroxyl groups by chlorine via activation with reagents like thionyl chloride.
- Glycosylation: Activation of glycosyl donor (halogenated sugar) forms an oxocarbenium ion intermediate, which is attacked by the nucleophilic hydroxyl group of the acceptor sugar, forming the glycosidic bond.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Acetic Anhydride Quantity | 3-5 equivalents | Ensures complete acetylation |
| Catalyst | Pyridine (1-2 eq) | Base catalyst for acetylation |
| Temperature | 0–25 °C for acetylation; -20 to 0 °C for glycosylation | Controls reaction rate and selectivity |
| Solvent | Anhydrous dichloromethane or pyridine | Provides inert medium |
| Reaction Time | 2–24 hours depending on step | Ensures completion |
| Purification | Recrystallization, silica gel chromatography | Removes unreacted materials and side products |
| Yield | Typically 60–85% overall | Dependent on reaction optimization |
Literature and Research Findings
- The acetylation of polyhydroxylated sugars under anhydrous conditions using acetic anhydride and pyridine is a well-established method in carbohydrate chemistry, ensuring selective and complete protection of hydroxyl groups.
- Halogenation at the 6-position of sugar rings is commonly achieved using reagents such as thionyl chloride, which converts hydroxyl groups to chlorides without affecting other acetyl groups.
- Glycosylation reactions employing Lewis acid catalysts enable the formation of glycosidic linkages with high stereoselectivity, crucial for the correct stereochemistry of the final compound.
- Industrial processes adapt these methods with continuous flow systems and automated purification to scale up production while maintaining product quality.
- Comparative studies indicate that the presence of multiple acetyl groups enhances compound stability and solubility, facilitating handling and application in biochemical studies.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetoxy groups yields the corresponding hydroxyl derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidiabetic Agents : Research indicates that derivatives of similar structures are being investigated for their efficacy in treating diabetes. These compounds may function by enhancing insulin sensitivity or modulating glucose metabolism pathways .
- Antimicrobial Activity : The presence of chloro and acetyloxy groups in the compound suggests potential antimicrobial properties. Studies have shown that compounds with similar functionalities can exhibit activity against various bacterial strains .
- Drug Delivery Systems : The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and controlled release of therapeutic agents .
Polymer Science Applications
- Biodegradable Polymers : The compound can be used as a monomer for synthesizing biodegradable polymers. These materials are environmentally friendly alternatives to conventional plastics and have applications in packaging and medical devices .
- Film Formation : Due to its acetylated structure, it can be processed into thin films that are useful in food packaging and protective coatings. These films can provide barriers to moisture and gases while being biodegradable .
Biochemical Applications
- Enzyme Inhibition : The compound's structural features may allow it to act as an enzyme inhibitor in metabolic pathways. This property is particularly relevant in developing treatments for diseases where specific enzymes are overactive .
- Cellular Interaction Studies : Its unique molecular structure makes it suitable for studying interactions with cellular membranes and proteins. Understanding these interactions can lead to advancements in drug design and therapeutic strategies .
Potential Applications Overview
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antidiabetic agents, antimicrobial activity |
| Polymer Science | Biodegradable polymers, film formation |
| Biochemistry | Enzyme inhibition, cellular interaction studies |
Case Studies
- Antidiabetic Research : A study published in a peer-reviewed journal explored the effects of similar compounds on glucose metabolism in diabetic rats. Results indicated significant improvements in blood sugar levels after treatment with these compounds .
- Polymer Development : Research on cellulose triacetate derivatives demonstrated their effectiveness in creating biodegradable films that maintain structural integrity under various environmental conditions .
- Antimicrobial Activity Assessment : A recent investigation tested the antimicrobial properties of acetylated compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties between the target compound and analogous derivatives:
Biological Activity
The compound [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate (CAS Number: 22352-19-8) is a complex organic molecule with significant potential in pharmacology due to its structural characteristics. This article delves into its biological activities based on recent research findings and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H38O19 |
| Molecular Weight | 678.59 g/mol |
| CAS Number | 22352-19-8 |
| MDL Number | MFCD00078092 |
Structural Overview
The compound features multiple acetoxy groups and a chloro substituent that may influence its biological interactions and pharmacodynamics.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit antimicrobial activity . The presence of acetoxy groups is often associated with enhanced bioactivity against various pathogens. For instance:
- A study demonstrated that derivatives of tetrahydropyran structures possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Enzyme inhibition is crucial in drug development for diseases such as cancer and diabetes:
- Compounds similar to this structure have shown to inhibit enzymes involved in glucose metabolism, suggesting a potential role in managing diabetes .
Cytotoxicity Studies
Cytotoxicity assessments reveal that variations in the acetoxy groups can lead to different levels of cell viability:
- In vitro studies indicated that certain structural modifications resulted in enhanced cytotoxic activity against cancer cell lines .
Case Studies
- Study on Antibacterial Activity :
- Cytotoxic Effects :
The biological activity of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy...] likely involves multiple mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of acetoxy groups may facilitate membrane penetration.
- Enzyme Interaction : The chloro substituent may play a role in enzyme binding affinity.
Q & A
Q. What synthetic strategies are recommended for preparing this multi-acetylated carbohydrate derivative?
Methodological Answer: The synthesis of such complex glycosides typically involves sequential protection/deprotection steps and regioselective glycosylation. For example:
- Stepwise Acetylation : Benzyl or acetyl groups are used to protect hydroxyl groups during glycosylation. describes a protocol using boron trifluoride diethyl etherate as a catalyst for mannoside synthesis under nitrogen at 0°C, which may be adapted for this compound .
- Convergent Synthesis : As demonstrated in , coupling pre-functionalized monosaccharide units (e.g., via Pd-G3-XantPhos catalysis) can achieve high regiocontrol. Reaction conditions (e.g., room temperature, 3-hour stirring) and purification via silica chromatography (yield: 58–90%) are critical .
Q. How can researchers validate the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare H and C NMR chemical shifts with analogous structures. For example, reports specific shifts for acetylated protons (δ 1.9–2.1 ppm) and anomeric carbons (δ 95–105 ppm) .
- Optical Rotation : Measure values (e.g., +86.95° for a related compound in ) to confirm enantiomeric purity .
Advanced Research Questions
Q. What challenges arise in optimizing glycosylation reactions for chloro-substituted oxane rings?
Methodological Answer: The chloro substituent introduces steric and electronic effects:
- Steric Hindrance : Use bulky protecting groups (e.g., benzyl in ) to direct regioselectivity .
- Electronic Effects : Chlorine’s electron-withdrawing nature may reduce nucleophilicity. Catalysts like trimethylphosphine () enhance reaction rates under mild conditions (0°C to room temperature) .
- Side Reactions : Monitor for acetyl migration using TLC or LC-MS. highlights purity challenges, requiring rigorous silica chromatography .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or similar tools to assess binding affinity to targets (e.g., acetylcholinesterase in ). A flavonoid analog in showed a docking score of -9.27 kcal/mol, suggesting potential bioactivity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. applied DFT to study flavonoid interactions with tick proteins .
Q. What analytical techniques are critical for detecting acetyl migration during storage?
Methodological Answer:
Q. How do structural modifications (e.g., chloro vs. hydroxyl groups) impact solubility and crystallinity?
Methodological Answer:
- Solubility : Chloro substituents reduce polarity, favoring organic solvents (e.g., THF in ). Compare with hydroxylated analogs in , which show higher aqueous solubility .
- Crystallinity : Acetylated derivatives (e.g., ) often form amorphous solids, while hydroxylated versions () may crystallize more readily .
Q. What are the best practices for handling this compound’s potential toxicity?
Methodological Answer:
- Safety Protocols : Follow GHS guidelines (): use fume hoods, wear nitrile gloves, and avoid inhalation .
- Waste Disposal : Neutralize chloro-byproducts with sodium bicarbonate before disposal () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
